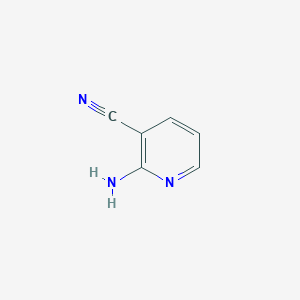

2-Amino-3-cyanopyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXDQRRDNPRJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355929 | |

| Record name | 2-Amino-3-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24517-64-4 | |

| Record name | 2-Amino-3-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-cyanopyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-cyanopyridine is a pivotal heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its core chemical properties, structural features, and synthetic methodologies. It serves as a technical resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and visualizations to facilitate its application in the synthesis of novel bioactive compounds.

Chemical Properties

2-Amino-3-cyanopyridine is a white to pale yellow crystalline solid at room temperature.[1] It possesses moderate thermal stability and is sparingly soluble in water, but shows good solubility in polar organic solvents like ethanol (B145695) and dimethylformamide.[1]

Physicochemical Data

The key physicochemical properties of 2-amino-3-cyanopyridine are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃ | [1][2] |

| Molecular Weight | 119.12 g/mol | [2][3][4] |

| Melting Point | 133-135 °C | [4] |

| Boiling Point | 297.6 ± 25.0 °C (Predicted) | [4] |

| pKa | 3.09 ± 0.10 | [4] |

| Appearance | White to brown crystalline powder | [1] |

| Solubility | Sparingly soluble in water; Soluble in Chloroform (Slightly), Methanol (Slightly), Ethanol, and Dimethylformamide. | [1][4] |

Spectroscopic Data

While detailed spectroscopic data for the parent compound is dispersed, analysis of its derivatives is common. Techniques like Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry are routinely used to characterize products derived from 2-amino-3-cyanopyridine.[5][6][7] For instance, the IR spectrum of its derivatives typically shows characteristic peaks for the amino (NH₂) group (around 3300-3500 cm⁻¹) and the cyano (C≡N) group (around 2200-2220 cm⁻¹).[6]

Chemical Structure

The structure of 2-amino-3-cyanopyridine, featuring a pyridine (B92270) ring substituted with an amino group at the 2-position and a cyano group at the 3-position, is fundamental to its reactivity and utility.[1][3]

Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-aminopyridine-3-carbonitrile | [2] |

| CAS Number | 24517-64-4 | [3][4] |

| InChI | InChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9) | [2] |

| InChIKey | YYXDQRRDNPRJFL-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=CC(=C(N=C1)N)C#N | [1] |

Reactivity and Chemical Transformations

The unique arrangement of the amino and cyano groups on the pyridine ring governs the reactivity of 2-amino-3-cyanopyridine, making it a versatile intermediate.[3]

-

Nucleophilic Amino Group: The exocyclic amino group is a potent nucleophile, readily reacting with electrophiles.[3] A key reaction is its condensation with various reagents to form fused heterocyclic systems.[3]

-

Electrophilic Cyano Group: The cyano group is electrophilic and susceptible to nucleophilic attack, often participating in cyclization reactions.[3]

-

Pyridine Ring: The pyridine ring itself can undergo substitution reactions, with the existing amino and cyano groups influencing the position of substitution.[3]

The proximity of the nucleophilic amino group and the electrophilic cyano group facilitates intramolecular and intermolecular cyclization reactions, most notably in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant pharmacological interest.[3][5][8]

Experimental Protocols: Synthesis

The synthesis of 2-amino-3-cyanopyridine derivatives is often achieved through efficient one-pot multicomponent reactions (MCRs).[5][9][10] These methods are advantageous due to their high yields, mild reaction conditions, and often, their environmentally friendly nature.[6][11]

General One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common and efficient method involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297).[6][9][10]

Reactants:

-

Aromatic or Aliphatic Aldehyde (1.0 mmol)

-

Ketone (e.g., Acetophenone) (1.0 mmol)

-

Malononitrile (1.0-1.5 mmol)

-

Ammonium Acetate (2.0-2.5 mmol)

-

Solvent (optional, e.g., ethanol, acetonitrile, or solvent-free)[6][10]

Procedure:

-

A mixture of the aldehyde, ketone, malononitrile, and ammonium acetate is prepared in a reaction flask.

-

If used, a catalyst is added to the mixture.

-

The reaction mixture is heated (e.g., at 80-100 °C) with stirring for a specified time.[5][9] The reaction can also be carried out under microwave irradiation for shorter reaction times.[6][12]

-

The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[9][10]

-

Upon completion, the reaction mixture is cooled and the solid product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol) and purified by recrystallization to afford the pure 2-amino-3-cyanopyridine derivative.[6][12]

Visualization of Synthetic Pathways and Applications

The following diagrams illustrate a typical experimental workflow for the synthesis of 2-amino-3-cyanopyridine derivatives and their subsequent application as precursors to biologically active molecules.

Caption: A generalized workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Caption: Logical relationship of 2-amino-3-cyanopyridine as a versatile scaffold for bioactive molecules.

Applications in Drug Development

Derivatives of 2-amino-3-cyanopyridine are of significant interest in pharmaceutical research due to their broad spectrum of biological activities.[9][13] They have been identified as:

-

Anticancer Agents: Certain derivatives have shown potential as dual inhibitors of VEGFR-2 and HER-2, key targets in cancer therapy.[14]

-

Enzyme Inhibitors: They have been investigated as inhibitors of various enzymes, including IKK-β, A2A adenosine (B11128) receptor antagonists, and carbonic anhydrases.[13][15][16]

-

Antimicrobial and Antiviral Agents: The scaffold is present in compounds exhibiting antibacterial, antifungal, and antiviral properties, including activity against HIV-1 integrase.[5][13]

The versatility of the 2-amino-3-cyanopyridine core structure allows for the generation of large chemical libraries for screening and development of new therapeutic agents.[3]

Safety and Handling

2-Amino-3-cyanopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[17] It can cause skin and serious eye irritation, and may cause respiratory irritation.[17][18] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[17][19] Work should be conducted in a well-ventilated area or under a chemical fume hood.[17] Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][18]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Amino-3-cyanopyridine | C6H5N3 | CID 818259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-cyanopyridine|High-Purity Research Chemical [benchchem.com]

- 4. 2-Amino-3-cyanopyridine CAS#: 24517-64-4 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. ijpsr.com [ijpsr.com]

- 14. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Buy 2-Amino-3-cyanopyridine | 24517-64-4 [smolecule.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. echemi.com [echemi.com]

Spectroscopic Data of 2-Amino-3-cyanopyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-amino-3-cyanopyridine, a key heterocyclic intermediate in the development of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The spectroscopic data for 2-amino-3-cyanopyridine and its derivatives are summarized in the following tables. These values provide characteristic fingerprints for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 2-Amino-3-cyanopyridine Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine | DMSO-d6 | 8.12 (d, J=8.4 Hz, 2H, ArH), 7.70 (d, J=8.4 Hz, 2H, ArH), 7.63 (d, J=8.4 Hz, 2H, ArH), 7.23 (s, 1H, PyrH), 7.04 (d, J=8.4 Hz, 2H, ArH), 6.99 (s, 2H, NH2), 3.83 (s, 3H, OCH3)[1][2] |

| 4-(4-Methoxyphenyl)-6-phenyl-2-amino-3-cyanopyridine | DMSO-d6 | 8.11-8.12 (m, 2H, ArH), 7.66 (d, J=8.4 Hz, 2H, ArH), 7.48-7.49 (m, 3H, ArH), 7.25 (s, 1H, CH), 7.11 (d, J=8.4 Hz, 2H, ArH), 6.96 (s, 2H, NH2), 3.85 (s, 3H, OCH3)[1] |

| 4-(4-Chlorophenyl)-6-(2,4-dichlorophenyl)-2-amino-3-cyanopyridine | DMSO-d6 | 7.55-7.76 (m, 7H, ArH), 7.19 (s, 2H, NH2), 6.95 (s, 1H, CH)[1] |

| 2-Amino-4,6-diphenylnicotinonitrile | DMSO-d6 | 8.15 (s, 2H), 7.45-7.63 (m, 5H), 7.64 (d, J=8.3 Hz, 2H), 7.75 (d, J=8.3 Hz, 2H), 7.15 (s, 1H)[3] |

Table 2: ¹³C NMR Spectroscopic Data of 2-Amino-3-cyanopyridine Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 2-Amino-4-(p-tolyl)-6-phenylnicotinonitrile | DMSO-d6 | 162.19, 161.31, 157.86, 155.40, 139.85, 134.49, 130.08, 129.96, 129.73, 128.72, 117.59, 116.13, 115.84, 109.36, 86.91, 21.33[4] |

| 2-Amino-4-(4-chlorophenyl)-6-(4-fluorophenyl)nicotinonitrile | DMSO-d6 | 161.19, 158.10, 154.49, 153.81, 148.61, 139.36, 133.86, 131.00, 130.06, 129.77, 128.66, 127.64, 118.97, 116.13, 115.87, 109.46, 94.50, 86.88[4] |

| 2-Amino-4,6-diphenylnicotinonitrile | DMSO-d6 | 162.1, 161.5, 156.1, 138.5, 134.5, 129.1, 128.7, 128.3, 127.8, 127.3, 126.7, 118.5, 110.5, 92.5[3] |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of 2-Amino-3-cyanopyridine Derivatives

| Compound | Sample Prep. | Characteristic Peaks (cm⁻¹) |

| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine | KBr pellet | 3454, 3361 (NH₂ stretching), 3232 (Ar-H stretching), 2201 (C≡N stretching)[1][2] |

| 4-(4-Methoxyphenyl)-6-phenyl-2-amino-3-cyanopyridine | KBr pellet | 3462, 3307 (NH₂ stretching), 3184 (Ar-H stretching), 2201 (C≡N stretching)[1] |

| 4-(4-Chlorophenyl)-6-(2,4-dichlorophenyl)-2-amino-3-cyanopyridine | KBr pellet | 3462, 3307 (NH₂ stretching), 3185 (Ar-H stretching), 2202 (C≡N stretching)[1] |

| 2-Amino-4,6-diphenylnicotinonitrile | KBr pellet | 3398 (NH₂ stretching), 3076 (Ar-H stretching), 1647, 1609 (C=C, C=N stretching)[3] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 2-Amino-3-cyanopyridine and a Derivative

| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) |

| 2-Amino-3-cyanopyridine | Not specified | 119.12 (Molecular Weight)[5] |

| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | Not specified | Not explicitly found, but molecular weight is 315.78 g/mol . |

| 2-amino-4-(4-chlorophenyl)-6-(4-fluorophenyl)nicotinonitrile | Not specified | 323[4] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

-

Sample Filtration: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm to remove any particulate matter.[6]

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer, such as a 300 or 400 MHz instrument.[1][3] For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The potassium bromide (KBr) pellet method is commonly used for solid samples.[1][2]

-

Sample Grinding: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[7] A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol (B129727) or acetonitrile, typically at a concentration of around 1 mg/mL.[8] Further dilution may be necessary depending on the ionization efficiency of the compound and the sensitivity of the instrument.

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2-amino-3-cyanopyridine.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. scispace.com [scispace.com]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. 2-Amino-3-cyanopyridine | C6H5N3 | CID 818259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3-cyanopyridine, a pivotal scaffold in medicinal chemistry and materials science. This document details prevalent synthetic methodologies, comprehensive characterization data, and detailed experimental protocols.

Introduction

2-Amino-3-cyanopyridine and its derivatives are a class of heterocyclic compounds of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1] They serve as crucial intermediates in the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[2][3] The versatile reactivity of the amino and cyano groups allows for a multitude of chemical transformations, making this scaffold a valuable building block in drug discovery and development.[3]

Synthesis of 2-Amino-3-cyanopyridine Derivatives

The most common and efficient method for synthesizing 2-Amino-3-cyanopyridine derivatives is through a one-pot, four-component reaction. This approach involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).[1][4] Various catalysts and reaction conditions have been employed to optimize this synthesis, including microwave irradiation and the use of heterogeneous catalysts, which offer advantages such as high yields, short reaction times, and environmentally friendly procedures.[2][4]

General Reaction Scheme

The overall synthetic pathway can be illustrated as a multi-component condensation reaction.

Caption: General workflow for the one-pot synthesis of 2-Amino-3-cyanopyridine derivatives.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a series of intermediates. Initially, the aromatic aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to form an enamine. A Michael addition between the arylidenemalononitrile and the enamine, followed by cyclization and aromatization, yields the final 2-Amino-3-cyanopyridine product.[2]

Caption: Proposed mechanism for the synthesis of 2-Amino-3-cyanopyridine.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is a generalized procedure based on several reported methods.[1][4][5]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Ketone (1.0 mmol)

-

Malononitrile (1.0 - 1.5 mmol)

-

Ammonium acetate (1.5 - 2.5 mmol)

-

Catalyst (e.g., Cu/C, Na₂CaP₂O₇, as specified in the literature)[1][2]

-

Solvent (e.g., ethanol (B145695), acetonitrile, or solvent-free)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, ketone, malononitrile, and ammonium acetate.

-

Add the catalyst and the solvent (if applicable).

-

The reaction mixture is then stirred and heated under reflux or irradiated in a microwave oven, with the specific temperature and time depending on the chosen methodology.[1][4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solid precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is washed with a suitable solvent (e.g., cold ethanol) and purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF/methanol mixture) to yield the pure 2-Amino-3-cyanopyridine derivative.[4][6]

Characterization Data

The synthesized compounds are typically characterized by various spectroscopic and analytical techniques.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 2-Amino-3-cyanopyridine derivatives shows characteristic absorption bands. The N-H stretching vibrations of the amino group appear in the range of 3300-3500 cm⁻¹.[4] The sharp and intense absorption band for the cyano (C≡N) group is observed around 2200-2230 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations are also present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons of the amino group (-NH₂) typically appear as a broad singlet.[3] The chemical shifts of the aromatic protons depend on the substitution pattern of the pyridine (B92270) and aryl rings.[4]

-

¹³C NMR: The carbon of the cyano group (C≡N) typically resonates in the range of 115-120 ppm. The chemical shifts of the other carbon atoms in the pyridine and aryl rings provide further structural confirmation.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their molecular formula.[1]

Physicochemical Data

The following table summarizes typical characterization data for a representative 2-Amino-3-cyanopyridine derivative, 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂ClN₃ | [1] |

| Molecular Weight | 305.76 g/mol | [1] |

| Melting Point | 229-230 °C | [1] |

| Appearance | White solid | [1] |

| IR (KBr, cm⁻¹) | 3496, 3363 (NH₂), 2209 (CN) | [1] |

| ¹H NMR (CDCl₃, ppm) | 5.40 (s, 2H, NH₂), 6.86 (s, 1H, Py-H), 7.46-7.59 (m, 9H, Ar-H) | [1] |

| ¹³C NMR (CDCl₃, ppm) | 110.9, 116.9, 119.8, 127.3, 128.4, 128.8, 129.0, 129.2, 129.5, 129.7, 129.8, 130.3, 153.8, 160.0 | [1] |

Conclusion

This guide has outlined the efficient synthesis of 2-Amino-3-cyanopyridine derivatives via a one-pot, multi-component reaction. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The versatility of this synthetic route allows for the creation of a diverse library of substituted pyridines for further investigation in drug discovery and materials science applications.

References

The Nexus of Bioactivity: A Technical Guide to 2-Amino-3-cyanopyridine

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Synthetic Methodologies of a Privileged Scaffold.

Introduction

The 2-amino-3-cyanopyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This heterocyclic motif, characterized by a pyridine (B92270) ring substituted with an amino group at the 2-position and a cyano group at the 3-position, serves as a versatile building block for a vast array of biologically active molecules. Its unique electronic and structural features allow for diverse chemical modifications, leading to the development of compounds with a wide spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of 2-amino-3-cyanopyridine, detailed experimental protocols for its synthesis, and an exploration of its role in modulating key signaling pathways.

Discovery and Historical Perspective

The true significance of 2-amino-3-cyanopyridine in drug discovery, however, became more apparent in subsequent decades. Researchers identified that derivatives of this core structure exhibit a remarkable range of pharmacological activities, including antiviral, antibacterial, and antifungal properties.[1] This has led to its use as a reactive chemical intermediate in the commercial production of nicotinamide (B372718) and in the synthesis of pharmaceuticals such as Ridogrel and Pirenzepine.[1] The continuous interest in this scaffold is driven by the discovery of its derivatives as potent inhibitors of various enzymes and receptors, such as IKK-β, A2A adenosine (B11128) receptor antagonists, and HIV-1 integrase inhibitors.[1][2] This has solidified the status of 2-amino-3-cyanopyridine as a cornerstone in the design of novel therapeutic agents.

Physicochemical Properties

The physical and chemical properties of the core 2-amino-3-cyanopyridine molecule are fundamental to its handling, reactivity, and role as a synthetic precursor.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃ | [3] |

| Molecular Weight | 119.12 g/mol | [4] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Melting Point | 132-137 °C | |

| Boiling Point | 297.6±25.0 °C (Predicted) | [5] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol (B145695) and dimethylformamide. | [3] |

| pKa | 3.09±0.36 (Predicted) | [5] |

Spectral Data

The structural elucidation of 2-amino-3-cyanopyridine and its derivatives relies on various spectroscopic techniques.

| Spectroscopy | Key Features |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C≡N stretching of the cyano group (around 2200-2250 cm⁻¹), and C=C/C=N stretching of the pyridine ring. |

| ¹H NMR | Signals corresponding to the protons of the pyridine ring and the amino group. The chemical shifts are influenced by the substituents on the ring. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the cyano group. The chemical shift of the cyano carbon is typically observed in the range of 115-120 ppm. |

Experimental Protocols: Synthesis of 2-Amino-3-cyanopyridine Derivatives

The synthesis of the 2-amino-3-cyanopyridine scaffold has evolved significantly, with a strong emphasis on efficiency, atom economy, and environmentally benign procedures. One-pot multicomponent reactions have become the preferred method for generating libraries of substituted 2-amino-3-cyanopyridines.

One-Pot Synthesis of Substituted 2-Amino-3-cyanopyridines via Microwave Irradiation

This protocol describes a solvent-free, microwave-assisted one-pot condensation for the synthesis of 2-amino-3-cyanopyridine derivatives from an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).[6][7]

Materials:

-

Aromatic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Dry 25 mL flask

-

Microwave oven with refluxing equipment

-

Ethanol (95%)

Procedure:

-

To a dry 25 mL flask, add the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and connect it to a refluxing apparatus.

-

Irradiate the reaction mixture for 7-9 minutes.

-

After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a small amount of ethanol (2 mL).

-

The crude product is then purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Logical Workflow for One-Pot Synthesis:

Signaling Pathways and Therapeutic Applications

The therapeutic potential of 2-amino-3-cyanopyridine derivatives stems from their ability to interact with and modulate the activity of key biological targets. Below are diagrams illustrating the signaling pathways inhibited by these compounds.

IKK-β Inhibition in the NF-κB Signaling Pathway

Certain 2-amino-3-cyanopyridine derivatives have been identified as inhibitors of IκB kinase β (IKK-β), a critical enzyme in the NF-κB signaling pathway.[2] This pathway plays a central role in inflammation, immunity, and cell survival.[8] By inhibiting IKK-β, these compounds can block the activation of NF-κB and subsequently suppress the expression of pro-inflammatory genes.

Antagonism of the A2A Adenosine Receptor Signaling Pathway

2-Amino-3-cyanopyridine derivatives have also been developed as antagonists of the A2A adenosine receptor. This G-protein coupled receptor is involved in various physiological processes, including inflammation and neurotransmission.[9] Antagonizing this receptor can have therapeutic benefits in conditions such as Parkinson's disease.

Inhibition of HIV-1 Integrase

A significant application of the 2-amino-3-cyanopyridine scaffold is in the development of HIV-1 integrase inhibitors.[1] Integrase is a key viral enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the HIV life cycle.[10] Inhibitors based on this scaffold can effectively block this process.

Conclusion

2-Amino-3-cyanopyridine has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Its journey from an agrochemical intermediate to a cornerstone of modern pharmaceutical research underscores its remarkable versatility. The continued development of innovative and efficient synthetic methodologies, particularly one-pot multicomponent reactions, ensures a steady supply of diverse derivatives for biological screening. As our understanding of complex signaling pathways deepens, the rational design of novel 2-amino-3-cyanopyridine-based molecules holds immense promise for addressing a wide range of unmet medical needs. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic core.

References

- 1. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Amino-3-cyanopyridine | C6H5N3 | CID 818259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-cyanopyridine CAS#: 24517-64-4 [m.chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

The Diverse Biological Landscape of 2-Amino-3-cyanopyridine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-cyanopyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile chemical handles make it an attractive starting point for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the diverse biological activities exhibited by novel 2-amino-3-cyanopyridine derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Derivatives of 2-amino-3-cyanopyridine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and HER-2.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-amino-3-cyanopyridine derivatives from recent studies.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | A549 (Lung) | 23.78 | [1] |

| MKN45 (Gastric) | 67.61 | [1] | |

| MCF7 (Breast) | 53.87 | [1] | |

| 4j | A549, MKN45, MCF7 | Promising Activity | [1] |

| 4k | A549, MKN45, MCF7 | Promising Activity | [1] |

| 5a | MCF-7 (Breast) | 1.77 | [2] |

| HepG2 (Liver) | 2.71 | [2] | |

| 5e | MCF-7 (Breast) | 1.39 | [2] |

| 6b | HepG2 (Liver) | 2.68 | [2] |

| 7b | MCF-7 (Breast) | 6.22 | [2] |

| 4a | HT29 (Colorectal) | 2.243 | [3] |

| 7b | PIM-1 Kinase | Promising Inhibitor | [3] |

| 4j | PC-3 (Prostate) | 2.0 | [4] |

| 8 | EGFR | 89-110 nM | [4] |

| 12 | EGFR | 89-110 nM | [4] |

| 13 | EGFR | 89-110 nM | [4] |

| Compound IV | HCT116, Huh7 | Anti-proliferative | [2][5] |

| 3-Cyanopyridine III | MCF-7, NCI-H460, SF-268 | 0.02, 0.01, 0.02 µg/mL | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

2-amino-3-cyanopyridine compounds

-

Cancer cell lines (e.g., A549, MCF7, HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-amino-3-cyanopyridine compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways in Cancer

Antimicrobial Activity

The 2-amino-3-cyanopyridine scaffold is also a promising framework for the development of novel antimicrobial agents. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected 2-amino-3-cyanopyridine derivatives.

| Compound ID | Microorganism | Activity Metric | Value | Reference |

| 2c | S. aureus | MIC | 0.039 ± 0.000 µg/mL | [6] |

| B. subtilis | MIC | 0.039 ± 0.000 µg/mL | [6] | |

| 2c | S. aureus | Inhibition Zone | Good | [7] |

| 2d | S. aureus | Inhibition Zone | Good | [7] |

| 2b | P. aeruginosa | Inhibition Zone | Good | [7] |

| 2f | S. aureus | Inhibition Zone | Moderate | [7] |

| 2, 4, 6 | S. aureus, E. coli, C. albicans | Activity | Promising | [8] |

| 3c | E. coli | MIC | 577 µg/mL | [9] |

| B. subtilis | MIC | 288 µg/mL | [9] | |

| 4b, 4f, 4h, 4j, 4p | Various bacteria and fungi | Activity | Maximum | [10] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

2-amino-3-cyanopyridine compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton agar (B569324) plates

-

Sterile cotton swabs

-

Sterile filter paper disks

-

Bacterial culture broth

-

Incubator

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the 2-amino-3-cyanopyridine compounds onto the surface of the agar. A control disk with the solvent used to dissolve the compounds should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacteria to the compound.

Enzyme Inhibitory Activity

Beyond their anticancer and antimicrobial effects, 2-amino-3-cyanopyridine derivatives have been investigated as inhibitors of various enzymes, including kinases and carbonic anhydrases. This inhibitory activity is often the basis for their therapeutic potential.

Quantitative Enzyme Inhibitory Data

The following table highlights the enzyme inhibitory activity of certain 2-amino-3-cyanopyridine derivatives.

| Compound ID | Target Enzyme | Ki (µM) | Reference |

| 7d | hCA I | 2.84 | |

| 7b | hCA II | 2.56 | |

| Novel Derivatives | IKK-β | Potent Inhibitors | [11] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of 2-amino-3-cyanopyridine derivatives against a specific kinase.

Materials:

-

2-amino-3-cyanopyridine compounds

-

Recombinant kinase (e.g., VEGFR-2, IKK-β)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the 2-amino-3-cyanopyridine compounds in DMSO.

-

Kinase Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the test compound or vehicle control in the kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent. For example, with an ADP-Glo™ assay, a reagent is added to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the produced ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence of each well. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

IKK-β Signaling Pathway

Molecular Docking

To understand the molecular basis of the observed biological activities, molecular docking studies are often employed. These computational methods predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction.

General Workflow for Molecular Docking

-

Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the 2-amino-3-cyanopyridine derivative and optimize its geometry.

-

Binding Site Definition: Identify the active site or binding pocket of the target protein.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the ligand into the defined binding site in various conformations and orientations.

-

Scoring and Analysis: The docking program calculates a score for each pose, representing the predicted binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

This in-depth guide provides a solid foundation for researchers interested in the biological activities of 2-amino-3-cyanopyridine scaffolds. The presented data, protocols, and pathway diagrams are intended to facilitate the design and execution of further studies aimed at developing novel therapeutic agents based on this versatile chemical core.

References

- 1. researchgate.net [researchgate.net]

- 2. IKK2 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. hardydiagnostics.com [hardydiagnostics.com]

- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

The Versatile Scaffold: An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 2-Amino-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-cyanopyridine is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Its unique arrangement of a nucleophilic amino group, an electrophilic cyano group, and an electron-deficient pyridine (B92270) ring bestows upon it a rich and versatile reactivity profile. This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of 2-amino-3-cyanopyridine, serving as a critical resource for researchers engaged in the synthesis of novel heterocyclic systems and the development of new therapeutic agents. The scaffold's ability to participate in a multitude of chemical transformations makes it a "privileged scaffold" in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3]

Introduction

The pyridine ring is a ubiquitous structural motif in natural products, pharmaceuticals, and functional materials.[3][4] Among the vast family of pyridine derivatives, 2-amino-3-cyanopyridines stand out as highly versatile intermediates for the synthesis of a variety of fused heterocyclic systems.[1][4] Their importance is underscored by their role as precursors to commercial pharmaceuticals like Ridogrel and Pirenzepine and their identification as potent inhibitors of various biological targets, including IKK-β and HIV-1 integrase.[2][5][6] This guide will delve into the core reactivity of the 2-amino-3-cyanopyridine scaffold, detailing the mechanisms of its key reactions and providing practical experimental insights.

Synthesis of the 2-Amino-3-cyanopyridine Core

The most prevalent and efficient method for synthesizing the 2-amino-3-cyanopyridine core is through a one-pot, four-component reaction. This typically involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate.[5][7][8] This multicomponent reaction (MCR) approach is highly valued for its atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.[4][9]

General Reaction Mechanism

The reaction is believed to proceed through a series of interconnected steps, as illustrated in the diagram below. The process is often catalyzed by various agents, including Lewis acids, solid-supported catalysts, or facilitated by non-conventional energy sources like microwave irradiation to enhance reaction rates and yields.[5][7][9]

References

- 1. 2-Amino-3-cyanopyridine|High-Purity Research Chemical [benchchem.com]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

2-Amino-3-cyanopyridine: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-amino-3-cyanopyridine as a pivotal precursor in the construction of a diverse array of heterocyclic compounds. Renowned for its inherent reactivity, this scaffold serves as a fundamental building block for the synthesis of fused heterocyclic systems, notably pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, many of which exhibit significant biological and pharmacological activities. This document details key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, provides explicit experimental protocols for seminal reactions, and illustrates reaction mechanisms and workflows through Graphviz diagrams. The content herein is curated to support researchers and professionals in the fields of medicinal chemistry and drug development in their endeavors to leverage the synthetic potential of 2-amino-3-cyanopyridine.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and biologically active molecules. Among the myriad of heterocyclic scaffolds, the pyridine (B92270) ring is a ubiquitous structural motif.[1] 2-Amino-3-cyanopyridine, a polysubstituted pyridine, has emerged as a particularly valuable and versatile intermediate in organic synthesis.[2] Its strategic placement of an amino and a cyano group facilitates a variety of cyclization reactions, making it an ideal starting material for the synthesis of fused heterocyclic systems.[3] The derivatives of 2-amino-3-cyanopyridine have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiotonic properties.[2][4] This guide will explore the synthesis of 2-amino-3-cyanopyridine derivatives and their subsequent transformation into medicinally relevant heterocyclic structures.

Synthesis of 2-Amino-3-cyanopyridine Derivatives

The synthesis of 2-amino-3-cyanopyridine derivatives is often achieved through efficient one-pot multicomponent reactions (MCRs), which offer advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[3] A common and effective method involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).[5][6]

General One-Pot Synthetic Protocol

A widely employed method for the synthesis of 2-amino-3-cyanopyridine derivatives involves the reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.[7] Microwave-assisted synthesis has been shown to be particularly effective, often leading to high yields in short reaction times without the need for a solvent.[5][6]

Table 1: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives under Microwave Irradiation [6]

| Entry | Aldehyde (ArCHO) | Ketone (RCOCH₃) | Time (min) | Yield (%) |

| 4a | 4-ClC₆H₄ | 4-OCH₃C₆H₄ | 8 | 83 |

| 4b | 4-OCH₃C₆H₄ | 4-OCH₃C₆H₄ | 7 | 80 |

| 4c | 4-OCH₃C₆H₄ | 2,4-Cl₂C₆H₃ | 7 | 75 |

| 4d | 4-OCH₃C₆H₄ | C₆H₅ | 9 | 85 |

| 4e | 4-ClC₆H₄ | 2,4-Cl₂C₆H₃ | 9 | 72 |

| 4f | 4-ClC₆H₄ | 4-FC₆H₄ | 8 | 78 |

Experimental Protocol: One-Pot Synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine (4a)[6]

-

A dry 25 mL flask is charged with 4-chlorobenzaldehyde (B46862) (2 mmol), 4-methoxyacetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

The flask is placed in a microwave oven and connected to a refluxing apparatus.

-

The mixture is irradiated for 8 minutes.

-

After completion, the reaction mixture is washed with ethanol (B145695) (2 mL).

-

The crude product is purified by recrystallization from 95% ethanol to afford the pure product.

Yield: 83%. Colorless crystals. Melting Point: 195–196 °C. IR (KBr): ν 3454 and 3361 (NH₂), 3232 (ArH), 2201 (CN) cm⁻¹. ¹H NMR (400MHz, DMSO-d₆): δ 8.12 (2H, d, J=8.4 Hz, ArH), 7.70 (2H, d, J=8.4 Hz, ArH), 7.63 (2H, d, J=8.4 Hz, ArH), 7.23 (1H, s, PyrH), 7.04 (2H, d, J=8.4 Hz, ArH), 6.99 (2H, s, NH₂), 3.83 (3H, s, OCH₃).

Workflow for the One-Pot Synthesis of 2-Amino-3-cyanopyridines

Caption: General workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Synthesis of Fused Heterocycles

The bifunctional nature of 2-amino-3-cyanopyridine makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer and kinase inhibitory effects.[8][9] They are typically synthesized by reacting 2-amino-3-cyanopyridine derivatives with various one-carbon synthons like formamide, urea, thiourea, or carbon disulfide.[10]

Table 2: Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives [10]

| Starting Material (2-Amino-3-cyanopyridine derivative) | Reagent | Product |

| 2-Amino-4,6-disubstituted-3-cyanopyridine | Formamide | 4-Aminopyrido[2,3-d]pyrimidine |

| 2-Amino-4,6-disubstituted-3-cyanopyridine | Urea | 4-Amino-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine |

| 2-Amino-4,6-disubstituted-3-cyanopyridine | Thiourea | 4-Amino-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine |

| 2-Amino-4,6-disubstituted-3-cyanopyridine | Carbon Disulfide | 4-Amino-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine |

-

A mixture of 2-amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide (0.01 mol) and carbon disulfide (0.011 mol) in absolute ethanol (20 mL) is prepared.

-

Potassium hydroxide (B78521) (0.012 mol) is added to the mixture.

-

The reaction mixture is refluxed for 10 hours, with progress monitored by TLC.

-

After cooling to room temperature, the mixture is poured into crushed ice and neutralized with HCl.

-

The resulting precipitate is filtered off and dried.

Yield: 85%. Dark brown powder. Melting Point: 310–312 °C.

A general procedure involves heating a mixture of the 2-amino-3-cyanopyridine derivative with an excess of formamide. The reaction mixture is typically refluxed for several hours. After cooling, the product often precipitates and can be collected by filtration.

Reaction Scheme for Pyrido[2,3-d]pyrimidine Synthesis

Caption: Synthesis of Pyrido[2,3-d]pyrimidines from 2-Amino-3-cyanopyridine.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds synthesized from 2-amino-3-cyanopyridine derivatives. The Thorpe-Ziegler reaction is a key method for the synthesis of 3-aminothieno[2,3-b]pyridines.[11][12] This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile. In the context of thieno[2,3-b]pyridine (B153569) synthesis, a common starting material is a 2-(cyanomethylthio)-3-cyanopyridine derivative, which is prepared by the S-alkylation of a 2-thioxo-3-cyanopyridine.

Table 3: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides [11]

| 2-Thioxo-1,2-dihydropyridine-3-carbonitrile | N-Aryl-2-chloroacetamide | Base | Solvent | Product |

| 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-Phenyl-2-chloroacetamide | 10% aq. KOH | DMF | 3-Amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide |

| 4-(Methoxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-(4-Chlorophenyl)-2-chloroacetamide | 10% aq. KOH | DMF | 3-Amino-N-(4-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |

-

To a mixture of the appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), the corresponding N-aryl-2-chloroacetamide (20 mmol) is added.

-

The resulting mixture is stirred for 30–40 minutes at room temperature.

-

Another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) is then added.

-

The mixture is stirred for an additional 1–2 hours at room temperature.

-

The reaction mixture is then poured into water.

-

The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid).

Thorpe-Ziegler Reaction Mechanism for Thieno[2,3-b]pyridine Synthesis

Caption: Thorpe-Ziegler reaction pathway for the synthesis of 3-aminothieno[2,3-b]pyridines.

Biological Activities of 2-Amino-3-cyanopyridine Derivatives and their Heterocyclic Products

Derivatives of 2-amino-3-cyanopyridine and the resulting fused heterocyclic systems have been the subject of extensive biological evaluation, revealing a wide array of pharmacological activities.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of 2-amino-3-cyanopyridine derivatives. The presence of various substituents on the pyridine ring can significantly influence their antimicrobial efficacy.

Table 4: Antimicrobial Activity of Selected 2-Amino-3-cyanopyridine Derivatives [1]

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

| 2c | S. aureus | High Activity |

| 2d | S. aureus | High Activity |

| 2b | P. aeruginosa | High Activity |

| 2f | S. aureus | Moderate Activity |

| 2c | B. subtilis | Moderate Activity |

(Note: "High" and "Moderate" activity are as described in the source material relative to the standard, Benzyl penicillin.)

Anticancer Activity

The fused heterocyclic compounds derived from 2-amino-3-cyanopyridine, particularly pyrido[2,3-d]pyrimidines, have shown significant potential as anticancer agents.[8][9][13] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as various kinases.

Table 5: In Vitro Anticancer Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives [8][9][13]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast) | 0.57 |

| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast) | 1.31 |

| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver) | 1.13 |

| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver) | 0.99 |

| Pyrido[2,3-d]pyrimidine 5a | HepG-2 (Liver) | 0.3 |

| Pyrido[2,3-d]pyrimidine 5a | PC-3 (Prostate) | 6.6 |

| Pyrido[2,3-d]pyrimidine 5a | HCT-116 (Colon) | 7 |

| Cyanopyridone 5a | MCF-7 (Breast) | 1.77 |

| Cyanopyridone 5e | MCF-7 (Breast) | 1.39 |

| Cyanopyridone 6b | HepG2 (Liver) | 2.68 |

Potential Mechanism of Action for Anticancer Pyrido[2,3-d]pyrimidines

Caption: A simplified proposed signaling pathway for the anticancer activity of pyrido[2,3-d]pyrimidine derivatives.

Conclusion

2-Amino-3-cyanopyridine has unequivocally established its role as a cornerstone in the synthesis of a multitude of heterocyclic compounds. Its inherent reactivity, coupled with the efficiency of modern synthetic methods like multicomponent reactions, provides a robust platform for the generation of diverse molecular architectures. The resulting fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, continue to be a rich source of compounds with promising therapeutic potential, especially in the realms of antimicrobial and anticancer drug discovery. This guide has provided a snapshot of the synthetic versatility of 2-amino-3-cyanopyridine, offering valuable protocols, data, and mechanistic insights to aid researchers in this dynamic field of medicinal chemistry.

References

- 1. worldscientificnews.com [worldscientificnews.com]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 9. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2-Amino-3-cyanopyridine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-3-cyanopyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory effects. The amenability of the 2-amino-3-cyanopyridine core to diverse chemical modifications allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug discovery campaigns.

This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of 2-amino-3-cyanopyridine derivatives. By leveraging computational tools, researchers can accelerate the identification of promising lead compounds, optimize their properties, and gain insights into their mechanisms of action before committing to costly and time-consuming experimental synthesis and testing. This guide covers key in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents relevant quantitative data and detailed experimental protocols.

Data Presentation: Bioactivity of 2-Amino-3-cyanopyridine Derivatives

The following tables summarize the reported in vitro bioactivity of various 2-amino-3-cyanopyridine derivatives against several key biological targets and cancer cell lines. This quantitative data serves as a foundation for developing and validating in silico predictive models.

Table 1: Anticancer Activity of 2-Amino-3-cyanopyridine Derivatives against Cancer Cell Lines

| Compound ID/Series | Cancer Cell Line | Bioactivity (IC50, µM) | Reference |

| 5a | MCF-7 (Breast) | 1.77 ± 0.10 | [1] |

| HepG2 (Liver) | 2.71 ± 0.15 | [1] | |

| 5e | MCF-7 (Breast) | 1.39 ± 0.08 | [1] |

| 6b | HepG2 (Liver) | 2.68 | [1] |

| 7b | MCF-7 (Breast) | 6.22 ± 0.34 | [1] |

| 7c | MCF-7 (Breast) | 9.28 ± 0.50 | [1] |

| HepG2 (Liver) | 5.04 ± 0.27 | [1] | |

| Compound 4 | MCF-7 (Breast) | 6.06 | [2] |

| A549 (Lung) | 6.372 | [2] | |

| Compound 7 | MCF-7 (Breast) | 5.696 | [2] |

| A549 (Lung) | 5.768 | [2] | |

| Compound 6d | A549 (Lung) | 8.13 ± 0.66 | [2] |

| Compound 3b | A549 (Lung) | 16.74 ± 0.45 | [2] |

| Compound 3p | A549 (Lung) | 10.57 ± 0.54 | [2] |

| Compound 4f | A549 (Lung) | 23.78 | [3] |

| MKN45 (Gastric) | 67.61 | [3] | |

| MCF7 (Breast) | 53.87 | [3] |

Table 2: Enzyme Inhibitory Activity of 2-Amino-3-cyanopyridine Derivatives

| Compound ID/Series | Target Enzyme | Bioactivity (IC50/Ki, µM) | Reference |

| Compound Series 5 | VEGFR-2 | IC50: 0.06 - 0.12 | [1] |

| Compound 7d | Carbonic Anhydrase I (hCA I) | Ki: 2.84 | [4] |

| Compound 7b | Carbonic Anhydrase II (hCA II) | Ki: 2.56 | [4] |

| Compound 5d | Carbonic Anhydrase I (hCA I) | IC50: 33 | [5] |

| Carbonic Anhydrase II (hCA II) | IC50: 56 | [5] | |

| Compound 5b | Carbonic Anhydrase I (hCA I) | IC50: 34 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments discussed in this guide. These protocols are representative of the workflows used in the cited literature for the bioactivity prediction of 2-amino-3-cyanopyridine derivatives and other kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To develop a mathematical model that correlates the chemical structure of 2-amino-3-cyanopyridine derivatives with their biological activity.

Methodology:

-

Data Set Preparation:

-

A dataset of 2-amino-3-cyanopyridine derivatives with their corresponding biological activities (e.g., IC50 values) against a specific target (e.g., a kinase or a cancer cell line) is compiled.

-

The biological activity data is converted to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.

-

The dataset is divided into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.

-

-

Molecular Descriptor Calculation:

-

The 2D or 3D structures of all compounds in the dataset are generated and optimized using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

A wide range of molecular descriptors are calculated for each compound. These can include:

-

1D descriptors: Molecular weight, atom counts, etc.

-

2D descriptors: Topological indices, connectivity indices, etc.

-

3D descriptors: Geometrical descriptors, surface area, volume, etc.

-

Physicochemical descriptors: LogP, polar surface area (PSA), etc.

-

-

-

Model Development and Validation:

-

A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), is used to build a regression model that links the calculated descriptors (independent variables) to the biological activity (dependent variable) for the training set.

-

The model is validated internally using techniques like leave-one-out cross-validation (q²) to assess its robustness and predictive power.

-

The predictive ability of the model is further evaluated using the external test set by calculating the squared correlation coefficient (R²).

-

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of 2-amino-3-cyanopyridine derivatives to the active site of a target protein.

Methodology (Example for VEGFR-2):

-

Protein and Ligand Preparation:

-

The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is downloaded from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges using software like AutoDock Tools.

-

The 3D structures of the 2-amino-3-cyanopyridine derivatives (ligands) are generated and their energy is minimized.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the protein. The dimensions and center of the grid box are typically determined based on the position of the co-crystallized ligand in the PDB structure. For VEGFR-2 (PDB: 4ASD), the grid box can be centered on the co-crystallized ligand sorafenib.

-

-

Docking Simulation:

-

A docking algorithm (e.g., AutoDock Vina) is used to systematically search for the optimal binding poses of each ligand within the defined grid box.

-

The docking process generates multiple binding conformations for each ligand and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the protein's active site.

-

The docking scores are used to rank the compounds in terms of their predicted binding affinity.

-

In Silico ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of 2-amino-3-cyanopyridine derivatives.

Methodology:

-

Compound Input:

-

The 2D or 3D structures of the candidate compounds are used as input for ADMET prediction software or web servers (e.g., SwissADME, admetSAR).

-

-

Property Prediction:

-

The software calculates a range of ADMET-related properties based on established models and algorithms. These properties often include:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity, hERG inhibition.

-

-

-

Analysis and Filtering:

-

The predicted ADMET properties are analyzed to identify potential liabilities for each compound.

-

Compounds with unfavorable predicted ADMET profiles (e.g., poor absorption, high toxicity) can be deprioritized or flagged for further optimization.

-

Mandatory Visualization

The following diagrams, created using the DOT language, visualize key concepts related to the in silico prediction of 2-amino-3-cyanopyridine bioactivity.

Conclusion

The in silico prediction of bioactivity for 2-amino-3-cyanopyridine derivatives represents a powerful and efficient approach in modern drug discovery. By integrating QSAR, molecular docking, and ADMET prediction, researchers can systematically screen and prioritize compounds, optimize their pharmacological profiles, and gain a deeper understanding of their structure-activity relationships and mechanisms of action. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals in the field, facilitating the rational design and development of novel therapeutics based on the versatile 2-amino-3-cyanopyridine scaffold. As computational methods continue to evolve in accuracy and sophistication, their role in accelerating the journey from hit identification to clinical candidate is expected to become even more prominent.

References

Quantum Chemical Studies of 2-Amino-3-cyanopyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the quantum chemical studies of 2-Amino-3-cyanopyridine, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] This document synthesizes theoretical and experimental findings to elucidate the molecular structure, vibrational signatures, electronic properties, and non-linear optical (NLO) characteristics of this molecule. All computational data is presented in structured tables for clarity, and detailed methodologies for the cited studies are provided. Visualizations of key computational workflows and conceptual relationships are rendered using Graphviz to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

2-Amino-3-cyanopyridine is a pivotal intermediate in the synthesis of a wide range of novel heterocyclic systems.[1][3] Its derivatives have demonstrated a broad spectrum of biological activities, including as IKK-β inhibitors, A2A adenosine (B11128) receptor antagonists, and potential antiviral and antibacterial agents.[2][4] The dual functionality of the amino and cyano groups on the pyridine (B92270) ring allows for diverse chemical transformations, making it a valuable starting material for constructing complex molecular architectures and fused heterocyclic compounds.[1] Understanding the fundamental quantum chemical properties of the 2-Amino-3-cyanopyridine core is crucial for the rational design of new derivatives with tailored biological or material properties.

This guide leverages data from various quantum chemical studies, primarily employing Density Functional Theory (DFT), to provide a detailed analysis of the molecule's characteristics.

Computational and Experimental Methodologies

The data presented in this guide is derived from computational studies, predominantly using Density Functional Theory (DFT) with the B3LYP functional and various basis sets such as 6-311++G(d,p).[5][6] Experimental data for comparison is obtained from spectroscopic techniques like Fourier Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7][8]

Computational Protocol: Density Functional Theory (DFT)

The standard computational protocol for the quantum chemical analysis of 2-Amino-3-cyanopyridine and its derivatives involves the following steps:

-

Geometry Optimization: The molecular structure is optimized to find the global minimum on the potential energy surface. This is typically performed using the B3LYP method with a 6-311++G(d,p) basis set.[6][9] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.[6]

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., 0.955 for frequencies above 1800 cm⁻¹ and 0.977 for those below) to better match experimental data, as DFT methods tend to overestimate vibrational modes.[5][6]

-

Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[9][10]

-

Non-Linear Optical (NLO) Property Calculation: The first-order hyperpolarizability (β₀), a measure of the NLO activity, is calculated to evaluate the material's potential for applications in optoelectronics.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hydrogen bonding and charge delocalization, which contribute to the molecule's stability.[9]

Experimental Protocols

-

FT-IR and FT-Raman Spectroscopy: Experimental FT-IR spectra are typically recorded using KBr pellets on a spectrophotometer in the 4000-400 cm⁻¹ range.[9] FT-Raman spectra are recorded using a suitable spectrometer with a laser excitation source.[10]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers, typically at frequencies like 300 MHz or 400 MHz, using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported relative to an internal standard like TMS.[11]

Molecular Structure and Geometry

The optimized molecular geometry of 2-Amino-3-cyanopyridine has been determined through DFT calculations. The pyridine ring, along with the amino and cyano substituents, influences the overall planarity and electronic distribution of the molecule. Below are tabulated optimized geometrical parameters.

Table 1: Selected Optimized Bond Lengths (Å) for Cyanopyridine Derivatives

| Bond | 2-Cyanopyridine[6] | 3-Cyanopyridine[6] | 4-Cyanopyridine[6] | 2-Amino-3-nitropyridine[9] |

|---|---|---|---|---|

| C-CN | 1.435 | 1.435 | 1.435 | - |

| C≡N | 1.155 | 1.155 | 1.155 | - |

| C-C (ring avg.) | 1.379 | 1.397 | 1.382 | - |

| C-H (ring avg.) | 1.084 | 1.084 | 1.084 | - |

| C-NH₂ | - | - | - | 1.365 (B3LYP) |

| C-NO₂ | - | - | - | 1.444 (B3LYP) |

Note: Data for the parent 2-Amino-3-cyanopyridine is inferred from studies on closely related molecules, as a comprehensive table for the parent compound was not available in the searched literature.

Table 2: Selected Optimized Bond Angles (°) for Cyanopyridine Derivatives

| Angle | 2-Cyanopyridine[6] | 3-Cyanopyridine[6] | 4-Cyanopyridine[6] | 2-Amino-3-nitropyridine[9] |

|---|---|---|---|---|

| C-C-C (ring) | 117.8 - 120.3 | 118.2 - 120.1 | 118.9 - 121.2 | - |

| C-N-C (ring) | 117.8 | 117.2 | 116.4 | 117.4 (B3LYP) |

| C-C-CN | 122.1 | 121.0 | 120.9 | - |

| N-C-C (amino) | - | - | - | 123.1 (B3LYP) |

Note: As with bond lengths, these values are drawn from studies on similar compounds to provide a representative understanding.

Vibrational Spectral Analysis

Vibrational spectroscopy, coupled with theoretical calculations, provides a detailed fingerprint of the molecular structure. The characteristic vibrational modes of 2-Amino-3-cyanopyridine are summarized below.

Table 3: Key Vibrational Frequencies (cm⁻¹) and Assignments

| Vibrational Mode | Experimental Range[4][5] | Theoretical (Scaled) Range[5][6] | Description |

|---|---|---|---|

| N-H stretching (amino) | 3307 - 3496 | ~3466, 3359 | Asymmetric and symmetric stretching of the NH₂ group. |

| C-H stretching (aromatic) | 3000 - 3232 | ~3100 - 3221 | Stretching vibrations of the C-H bonds on the pyridine ring. |